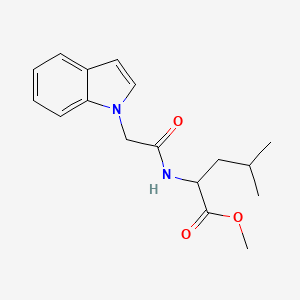
methyl N-(1H-indol-1-ylacetyl)leucinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(1H-indol-1-ylacetyl)leucinate is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-(1H-indol-1-ylacetyl)leucinate typically involves the following steps:
Formation of Indole Acetyl Intermediate: The synthesis begins with the preparation of 1H-indol-1-ylacetic acid. This can be achieved through the reaction of indole with chloroacetic acid in the presence of a base such as sodium hydroxide.
Coupling with Leucine: The indole acetyl intermediate is then coupled with leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product, this compound.
Methylation: The final step involves the methylation of the carboxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl N-(1H-indol-1-ylacetyl)leucinate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Methyl N-(1H-indol-1-ylacetyl)leucinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl N-(1H-indol-1-ylacetyl)leucinate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to a range of biological effects. The leucine component may contribute to the compound’s ability to modulate protein synthesis and cellular signaling pathways.
Comparison with Similar Compounds
Methyl N-(1H-indol-3-ylacetyl)leucinate: Similar structure but with the indole nitrogen at the 3-position.
Methyl N-(1H-indol-2-ylacetyl)leucinate: Similar structure but with the indole nitrogen at the 2-position.
Methyl N-(1H-indol-1-ylacetyl)valinate: Similar structure but with valine instead of leucine.
Uniqueness: Methyl N-(1H-indol-1-ylacetyl)leucinate is unique due to the specific positioning of the indole nitrogen and the incorporation of leucine. This unique structure may result in distinct biological activities and interactions compared to other similar compounds.
Properties
Molecular Formula |
C17H22N2O3 |
|---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
methyl 2-[(2-indol-1-ylacetyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C17H22N2O3/c1-12(2)10-14(17(21)22-3)18-16(20)11-19-9-8-13-6-4-5-7-15(13)19/h4-9,12,14H,10-11H2,1-3H3,(H,18,20) |
InChI Key |
CWJZKTIEGRHAKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CN1C=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















